molecular formula C4H12IN3 B2508303 N''-ethyl-N-methylguanidine hydroiodide CAS No. 2172610-29-4

N''-ethyl-N-methylguanidine hydroiodide

Cat. No.: B2508303
CAS No.: 2172610-29-4
M. Wt: 229.065
InChI Key: CXOCTTASRILROJ-UHFFFAOYSA-N
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Description

N’'-ethyl-N-methylguanidine hydroiodide is a chemical compound with the molecular formula C4H12N3I. It is a derivative of guanidine, characterized by the presence of ethyl and methyl groups attached to the nitrogen atoms. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-ethyl-N-methylguanidine hydroiodide typically involves the reaction of N-ethyl-N-methylguanidine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

N-ethyl-N-methylguanidine+HIN”-ethyl-N-methylguanidine hydroiodide\text{N-ethyl-N-methylguanidine} + \text{HI} \rightarrow \text{N''-ethyl-N-methylguanidine hydroiodide} N-ethyl-N-methylguanidine+HI→N”-ethyl-N-methylguanidine hydroiodide

Industrial Production Methods

In industrial settings, the production of N’'-ethyl-N-methylguanidine hydroiodide may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

N’'-ethyl-N-methylguanidine hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The iodine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of N’'-ethyl-N-methylguanidine oxides.

    Reduction: Formation of ethylamine and methylamine.

    Substitution: Formation of N’'-ethyl-N-methylguanidine halides.

Scientific Research Applications

N’'-ethyl-N-methylguanidine hydroiodide is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, dyes, and other fine chemicals.

Mechanism of Action

The mechanism of action of N’'-ethyl-N-methylguanidine hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-methylguanidine
  • N-ethylguanidine
  • N,N-dimethylguanidine

Uniqueness

N’'-ethyl-N-methylguanidine hydroiodide is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties. This dual substitution enhances its reactivity and makes it suitable for specific applications that other guanidine derivatives may not fulfill.

Properties

IUPAC Name

1-ethyl-2-methylguanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3.HI/c1-3-7-4(5)6-2;/h3H2,1-2H3,(H3,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOCTTASRILROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NC)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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